![molecular formula C21H31N3O3 B600801 tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate CAS No. 1181267-36-6](/img/structure/B600801.png)
tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate
Overview
Description
“tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate” is a complex organic compound. It likely contains a piperidine ring, which is a common feature in many pharmaceuticals and natural products . The compound also seems to have an imidazole ring, which is a type of heterocycle that is common in many important biological molecules .
Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using techniques such as X-ray diffraction . This allows for the determination of the exact arrangement of atoms in the molecule .
Scientific Research Applications
Synthesis of Novel Organic Compounds
This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Biological Evaluation
The compound has been used in biological evaluations, particularly in antibacterial and antifungal studies . It has shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
X-ray Diffraction Studies
The compound has been used in X-ray diffraction studies to confirm its structure . This provides valuable information about the arrangement of atoms in the crystal lattice, which can be used to predict the compound’s physical properties and reactivity.
Drug Discovery
The compound’s conformational flexibility, easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties make it an important synthetic strategy in the field of drug discovery .
Quality Control in Pharmaceutical Industry
As a potential impurity of bilastine, this compound has a significant impact on the quality of the drug product. Its control in the Active Pharmaceutical Ingredient (API) below the threshold level is essential as per International Conference on Harmonization (ICH) recommendations .
Structural Elucidation
The compound has been used in structural elucidation studies using High-Resolution Mass Spectrometry (HRMS) . This helps in understanding the molecular structure of the compound, which is crucial in drug design and development.
Synthesis of Bioactive Compounds
The compound has been used in the synthesis of bioactive compounds. For example, the piperazinoacetic acid motif was found in highly selective factor Xa trypsin-like protease inhibitors .
Radiopharmaceutical Research
Functionalized derivatives of the compound have been applied in radiopharmaceutical research as starting material for spiro-compounds, which were used for the mild introduction of fluorine-18 .
Mechanism of Action
Target of Action
The primary target of Bilastine Impurity 2 is the histamine H1 receptor . This receptor plays a crucial role in mediating allergic reactions, including the release of inflammatory mediators and the recruitment of immune cells .
Mode of Action
Bilastine Impurity 2 acts as a selective antagonist of the histamine H1 receptor . During an allergic response, mast cells undergo degranulation, releasing histamine and other substances . By binding to and preventing activation of the H1 receptor, Bilastine Impurity 2 reduces the development of allergic symptoms due to the release of histamine from mast cells .
Biochemical Pathways
The antagonistic action of Bilastine Impurity 2 on the histamine H1 receptor disrupts the normal biochemical pathways triggered by histamine. This includes the activation of inflammatory pathways and the recruitment of immune cells to the site of an allergic reaction . By blocking these pathways, Bilastine Impurity 2 can alleviate the symptoms of allergic reactions.
Pharmacokinetics
It is known that the compound is rapidly absorbed and has a high bioavailability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The molecular and cellular effects of Bilastine Impurity 2’s action primarily involve the reduction of allergic symptoms. By blocking the histamine H1 receptor, the compound prevents the activation of inflammatory pathways and the recruitment of immune cells, thereby alleviating symptoms such as itching, redness, and swelling associated with allergic reactions .
Future Directions
properties
IUPAC Name |
tert-butyl 4-[1-(2-ethoxyethyl)benzimidazol-2-yl]piperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O3/c1-5-26-15-14-24-18-9-7-6-8-17(18)22-19(24)16-10-12-23(13-11-16)20(25)27-21(2,3)4/h6-9,16H,5,10-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBGIVZZFISEJL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3CCN(CC3)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-(1-(2-ethoxyethyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.